molecular formula C16H22N4O2S B2765559 N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034571-18-9

N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2765559
CAS No.: 2034571-18-9
M. Wt: 334.44
InChI Key: VLXOQZFPRPWNGU-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, a pyridine ring, an imidazole ring, and a sulfonamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would feature a pyridine ring attached to a cyclopropyl group, an imidazole ring substituted with an isopropyl and a methyl group, and a sulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For instance, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : Research has demonstrated methods for synthesizing sulfonamide compounds, including N-((5-cyclopropylpyridin-3-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, via one-pot synthesis techniques. These methods are noted for their efficiency and the ability to produce desired products in good yields, indicating potential for large-scale production and application in various scientific fields (Rozentsveig et al., 2013).

Physicochemical Studies

  • Physicochemical Properties and Absorption : Studies have examined the absorption characteristics of isomeric N1-heterocyclic sulfonamides, relevant to the chemical class of this compound. These studies provide insights into the relationships between the physicochemical properties of such compounds and their absorption behaviors, which are crucial for understanding their interactions in biological systems (Kitao et al., 1973).

Biomedical Research

  • Antimicrobial Applications : Research into novel heterocyclic compounds incorporating sulfamoyl moieties, such as this compound, has shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Environmental Applications

  • Environmental Degradation of Sulfonamides : Studies have investigated the microbial degradation of sulfonamide antibiotics, providing insight into how compounds like this compound might behave in environmental settings. Understanding these degradation pathways is vital for assessing the environmental impact and persistence of such compounds (Ricken et al., 2013).

Future Directions

The future research on this compound could involve more detailed studies of its synthesis, properties, and potential biological activities. It could also involve modifications of its structure to enhance its properties or biological activities .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11(2)16-19-15(10-20(16)3)23(21,22)18-8-12-6-14(9-17-7-12)13-4-5-13/h6-7,9-11,13,18H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXOQZFPRPWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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